molecular formula C16H14O3 B12958325 Methyl 3-(4-Biphenylyl)-2-oxopropanoate

Methyl 3-(4-Biphenylyl)-2-oxopropanoate

Cat. No.: B12958325
M. Wt: 254.28 g/mol
InChI Key: PGGXRPCRRRIMEH-UHFFFAOYSA-N
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Description

Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a propanoate moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate typically involves the esterification of 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoic acid.

    Reduction: Methyl 3-([1,1’-biphenyl]-4-yl)-2-hydroxypropanoate.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    Methyl 3-phenylpropanoate: Similar structure but lacks the biphenyl group.

    3-([1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 3-([1,1’-biphenyl]-4-yl)-2-oxopropanoate is unique due to the presence of both the biphenyl group and the ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 2-oxo-3-(4-phenylphenyl)propanoate

InChI

InChI=1S/C16H14O3/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

PGGXRPCRRRIMEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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